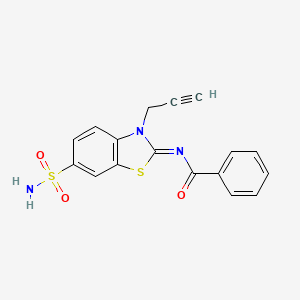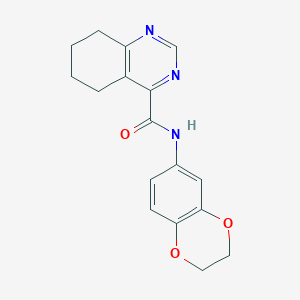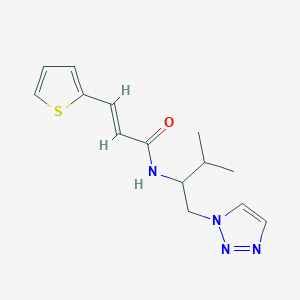
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide: is a complex organic compound that features a benzothiazole core with a sulfamoyl group and a prop-2-ynyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid or sulfur trioxide.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a nucleophilic substitution reaction, often using propargyl bromide.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and a suitable amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The benzothiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Various oxidized derivatives of the prop-2-ynyl group.
Reduction Products: Amines derived from the reduction of the sulfamoyl group.
Substitution Products: Functionalized benzothiazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It may be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: It may be used in analytical techniques such as chromatography or spectroscopy.
作用机制
The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with target proteins, while the benzothiazole core can engage in π-π interactions. The prop-2-ynyl group may also participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzothiazole core. These variations can significantly impact the compound’s reactivity and biological activity.
- Unique Features: N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its benzamide moiety, which can enhance its binding affinity to certain biological targets compared to its analogs.
属性
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h1,3-9,11H,10H2,(H2,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSLXSFKUSMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2405108.png)

![ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)


![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)

![[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2405130.png)
